

DBCO-PEG4-alkyne molecular weight and formula

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Compound of Interest

Compound Name: DBCO-PEG4-alkyne

Cat. No.: B12421435

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An In-depth Technical Guide to DBCO-PEG4-alkyne

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **DBCO-PEG4-alkyne**, a heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals.

Core Properties of DBCO-PEG4-alkyne

DBCO-PEG4-alkyne is a versatile chemical tool that features two distinct reactive groups for sequential bioorthogonal reactions. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene glycol (PEG4) spacer enhances its solubility in aqueous solutions and reduces steric hindrance.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **DBCO-PEG4-alkyne**.

Property	Value	References
Molecular Formula	C ₃₀ H ₃₄ N ₂ O ₆	[1] [2] [3]
Molecular Weight	518.24 g/mol	
Alternate Molecular Weight	518.60 g/mol	
Purity	≥ 95% (HPLC)	
Physical State	Slightly yellow oil	
Storage Conditions	-20 °C, dark	
CAS Number	2741418-16-4	

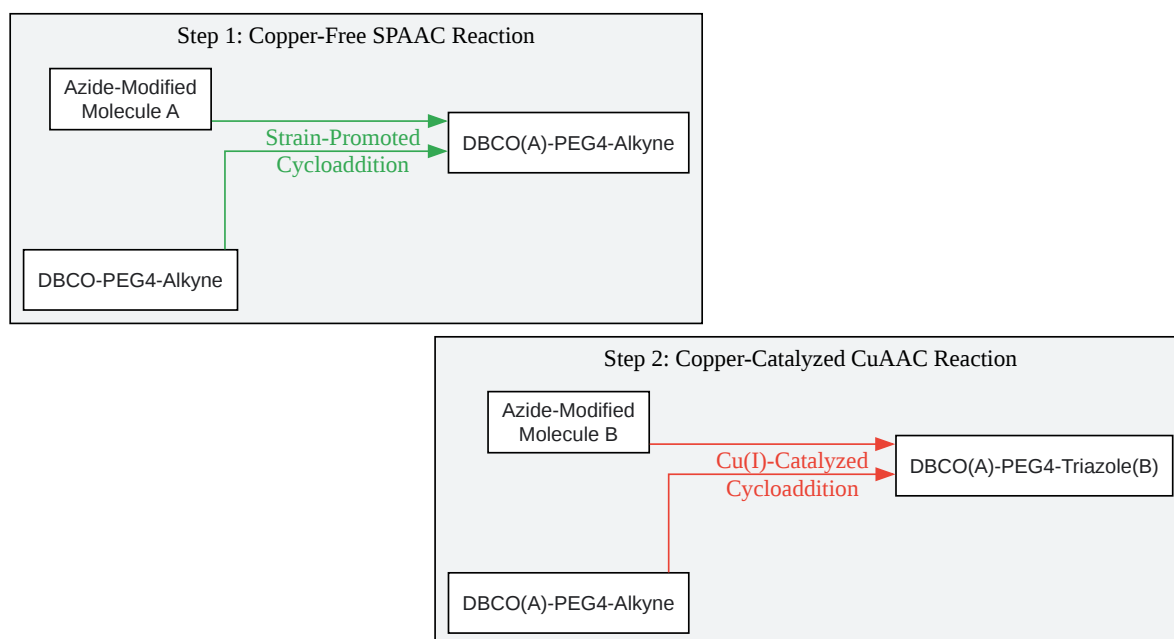
Solubility

DBCO-PEG4-alkyne is soluble in a variety of organic solvents, including:

- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Acetonitrile
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)

Reaction Mechanism and Workflow

The primary utility of **DBCO-PEG4-alkyne** lies in its ability to facilitate two distinct and sequential click chemistry reactions. This dual reactivity allows for the precise assembly of complex molecular constructs.



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Caption: Sequential click chemistry workflow using **DBCO-PEG4-alkyne**.

Experimental Protocols

The following are generalized protocols for performing sequential click reactions with **DBCO-PEG4-alkyne**. Researchers should optimize these protocols for their specific molecules of interest.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing molecule to the DBCO moiety of **DBCO-PEG4-alkyne**.

- Reagent Preparation:
 - Dissolve **DBCO-PEG4-alkyne** in a compatible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10 mM.
 - Dissolve the azide-containing molecule (Molecule A) in an appropriate buffer (e.g., PBS, pH 7.4) or a solvent miscible with the reaction mixture.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the azide-containing Molecule A with a 1.5 to 5-fold molar excess of the **DBCO-PEG4-alkyne** solution.
 - If necessary, adjust the final volume with the reaction buffer/solvent to ensure complete dissolution and mixing.
 - Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period (12-24 hours) for sensitive biomolecules.
- Purification:
 - Purify the resulting DBCO(A)-PEG4-alkyne conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted **DBCO-PEG4-alkyne**.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

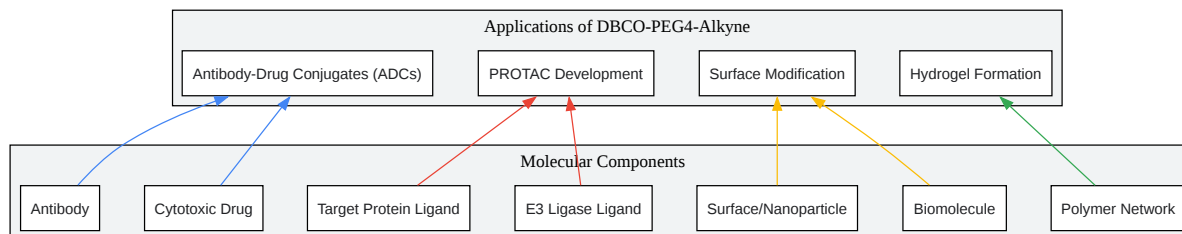
This protocol describes the conjugation of a second azide-containing molecule to the terminal alkyne of the purified DBCO(A)-PEG4-alkyne conjugate.

- Reagent Preparation:

- Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO_4) with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr .
- Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.
- Dissolve the azide-containing Molecule B in a reaction-compatible buffer.
- Conjugation Reaction:
 - In a microcentrifuge tube, combine the purified DBCO(A)-PEG4-alkyne conjugate with a 1.5 to 5-fold molar excess of the azide-containing Molecule B.
 - Add the copper(I) catalyst solution to a final concentration of 50-100 μM .
 - Add the copper ligand to a final concentration of 250-500 μM .
 - Add the reducing agent (if using CuSO_4) to a final concentration of 1-5 mM.
 - Gently mix the components and incubate at room temperature for 1-4 hours.
- Purification:
 - Purify the final trivalent conjugate by a suitable method (SEC, dialysis, HPLC) to remove the catalyst, excess reagents, and any unreacted starting materials.

Applications in Drug Development and Research

The unique properties of **DBCO-PEG4-alkyne** make it a valuable tool in various applications.



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